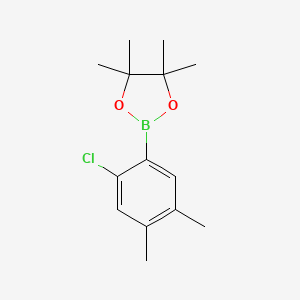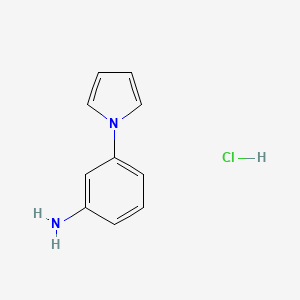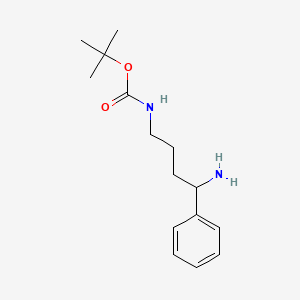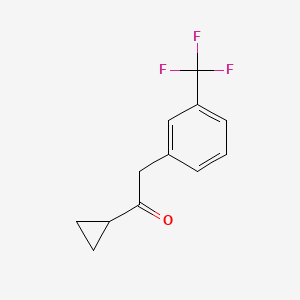
1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C₁₂H₁₁F₃O and a molecular weight of 228.21 g/mol . It is characterized by the presence of a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, making it a versatile small molecule scaffold .
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3-(trifluoromethyl)benzaldehyde under specific conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert it to alcohols using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Applications De Recherche Scientifique
1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: Employed in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one can be compared with similar compounds like:
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)ethan-1-one: Similar structure but different positional isomer.
4’-(Trifluoromethyl)phenylacetone: Similar functional groups but different core structure.
The uniqueness of this compound lies in its specific arrangement of the cyclopropyl and trifluoromethyl groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-3-1-2-8(6-10)7-11(16)9-4-5-9/h1-3,6,9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRLSLNEUWXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
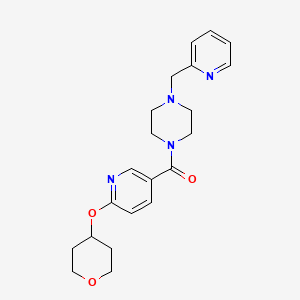
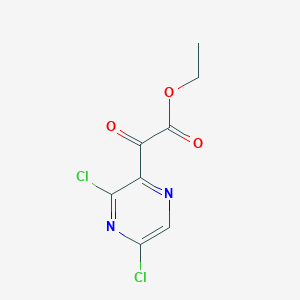
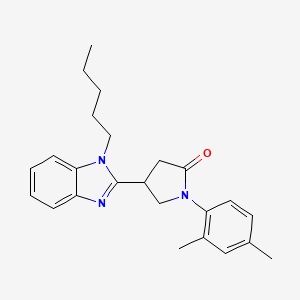

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2980382.png)


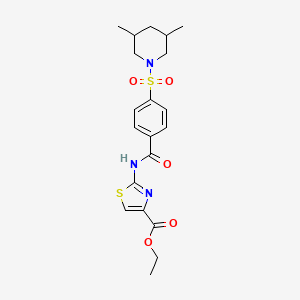
![1-(4-chlorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide](/img/structure/B2980386.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2980387.png)

